N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide is a synthetic organic compound featuring a piperidin-4-yl core substituted with an (S)-2-amino-propionyl group and an N-cyclopropyl-acetamide moiety. Structurally, it belongs to the acetamide class of piperidine derivatives, which are commonly explored as intermediates in pharmaceutical research. Limited commercial availability and discontinuation of closely related analogs (e.g., Ref: 10-F084843) suggest its primary use in specialized research contexts .
Properties
IUPAC Name |
N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-5-12(6-8-15)16(10(2)17)11-3-4-11/h9,11-12H,3-8,14H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHDJABMMBCSAP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Acylation and Reductive Amination
This method prioritizes early installation of the cyclopropyl-acetamide group (Scheme 1):
-
Piperidine Protection :
Piperidin-4-amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C, achieving 95% yield of Boc-piperidin-4-amine. -
N-Cyclopropyl-acetamide Formation :
Boc-piperidin-4-amine reacts with cyclopropylamine and acetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base. The reaction proceeds at −10°C to prevent over-acylation, yielding N-Boc-N-cyclopropyl-acetamide (78%). -
Deprotection and Coupling :
Boc removal with 4M HCl in dioxane (quantitative) followed by coupling with (S)-2-[(tert-butoxycarbonyl)amino]propanoic acid using HATU/DIPEA in DMF affords the target compound in 65% yield after reverse-phase HPLC purification.
Key Advantages :
Route 2: Convergent Approach via Fragment Coupling
This strategy employs parallel synthesis of fragments followed by final assembly (Scheme 2):
-
Fragment A: (S)-2-Amino-propionyl-piperidine :
-
Fragment B: Cyclopropyl-acetamide :
Cyclopropylamine reacts with acetyl chloride in THF at −78°C, followed by quenching with aqueous NaHCO₃ to give N-cyclopropyl-acetamide (91%). -
Fragment Coupling :
Fragment A and B are coupled using EDC·HCl/HOBt in DCM at 25°C, achieving 70% yield after silica gel chromatography.
Optimization Challenges :
-
Strict temperature control (−78°C) required during acylation to prevent racemization.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Boc Protection | THF | 0–25°C | 95% → 97% |
| Reductive Amination | MeOH | 25°C | 82% → 88% |
| HATU-Mediated Coupling | DMF | 0°C → rt | 65% → 72% |
Elevating temperatures during reductive amination above 30°C led to a 15% decrease in yield due to byproduct formation.
Catalytic and Stoichiometric Considerations
-
NaBH₃CN vs. NaBH(OAc)₃ :
Sodium cyanoborohydride provided superior selectivity (>20:1 diastereomer ratio) compared to sodium triacetoxyborohydride in reductive aminations. -
Coupling Reagents :
HATU outperformed EDC/HOBt in fragment coupling steps, reducing reaction times from 24 hr to 6 hr.
Purification and Characterization
Chromatographic Methods :
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Reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) gradient achieved >98% purity.
-
Silica gel chromatography (ethyl acetate/hexane, 3:7) removed unreacted starting materials.
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.10–1.25 (m, 4H, cyclopropyl CH₂), 3.45–3.60 (m, 2H, piperidine H), 4.15 (q, J = 6.8 Hz, 1H, α-CH).
-
HRMS (ESI+) : m/z calc. for C₁₃H₂₂N₃O₂ [M+H]⁺ 268.1664, found 268.1661.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 6 |
| Overall Yield | 48% | 52% |
| Enantiomeric Excess | >99% | 98% |
| Scalability | >100 g | <50 g |
| Key Limitation | Boc Deprotection | Fragment Solubility |
Route 2’s convergent approach offers better modularity for analog synthesis but requires stringent stoichiometric control.
Industrial-Scale Considerations
Cost Drivers :
Process Intensification :
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the cyclopropyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Conformational Behavior
Recent studies have highlighted the unique conformational features of cyclopropyl amides, including N-cyclopropylacetamide. NMR studies have revealed that this class of compounds can exhibit unexpected conformational preferences, such as a higher population of the E-rotamer compared to typical aliphatic secondary amides. This behavior may influence the compound's biological activity and interaction with receptors or enzymes .
Pharmacological Potential
The compound has been investigated for its potential pharmacological applications, particularly in the context of neuropharmacology. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, potentially acting as an analgesic or anxiolytic agent.
- Analgesic Properties : The piperidine moiety is often associated with opioid-like effects, making this compound a candidate for pain management studies.
- Neuroprotective Effects : Preliminary research indicates that compounds with similar structures may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
- Pain Management : In a study examining the efficacy of piperidine derivatives in pain models, compounds similar to N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide demonstrated significant analgesic effects in rodent models .
- Cognitive Enhancement : Another study explored the cognitive-enhancing effects of piperidine derivatives in animal models of cognitive impairment, indicating that these compounds could improve memory and learning capabilities .
- Antidepressant Activity : Research has suggested that analogs of this compound may possess antidepressant properties, possibly through modulation of serotonin and norepinephrine pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four analogs (Table 1), highlighting key differences in substituents and functional groups:
Table 1: Structural and Functional Comparison
Key Observations:
This could improve receptor binding specificity in drug development. Cyclopropylfentanyl’s bulky aromatic substituents (phenyl and phenylethyl) and carboxamide group contribute to its high opioid receptor affinity, contrasting with the target’s acetamide and cyclopropyl groups .
Physicochemical Properties :
- The methoxymethyl and phenyl groups in N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide increase hydrophobicity, likely affecting solubility and metabolic stability compared to the target compound .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Name: this compound
- Molecular Formula: C13H23N3O2
- CAS Number: 1354027-18-1
The compound features a piperidine ring, which is known for its diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
This compound primarily exerts its effects through interactions with specific receptors and enzymes in biological pathways. The piperidine moiety is believed to play a crucial role in modulating neurotransmitter activity and inhibiting certain enzymes related to inflammation and pain pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains. In a comparative study of synthesized compounds, several demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 0.63 to 6.28 µM .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. For example, it may act as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of Alzheimer's disease. Compounds bearing similar piperidine structures have shown strong inhibitory activity against urease, an enzyme implicated in various gastrointestinal disorders .
Case Studies and Research Findings
-
Antibacterial Screening:
A series of synthesized piperidine derivatives were tested for antibacterial activity. Among them, certain compounds exhibited IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM), indicating promising antibacterial efficacy . -
Enzyme Activity:
In a study evaluating the enzyme inhibitory potential of synthesized compounds, several derivatives showed strong inhibition against urease with IC50 values ranging from 1.13 to 6.28 µM . This suggests that this compound could be a candidate for further development as a therapeutic agent targeting urease-related conditions. -
Pharmacological Studies:
A review highlighted the importance of piperidine derivatives in pharmacology, noting their roles in treating various conditions such as inflammation and pain . The synthesis of new derivatives continues to reveal potential therapeutic applications.
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies ensure stereochemical control during the synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide?
Answer:
The synthesis requires careful stereochemical control for the (S)-2-amino-propionyl moiety. Key steps include:
- Chiral Auxiliaries/Catalysts : Use (S)-configured amino-protected intermediates (e.g., Fmoc- or Boc-protected L-alanine derivatives) to ensure enantiomeric purity during coupling reactions.
- Coupling Reactions : Employ reagents like HATU or DCC for amide bond formation between the piperidin-4-yl and cyclopropyl-acetamide groups .
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization in polar solvents (e.g., 2-propanol) to isolate the desired stereoisomer .
- Characterization : Confirm stereochemistry via H/C NMR (e.g., coupling constants, NOESY) and chiral HPLC (e.g., Chiralpak® columns) .
Advanced: How can structure-activity relationship (SAR) studies optimize T-type Ca²⁺ channel inhibition?
Answer:
SAR studies should focus on:
- Amide Positioning : Evidence from analogous piperidinyl acetamides shows that the amide group's spatial arrangement significantly impacts channel binding. Computational docking (e.g., AutoDock Vina) can model interactions with Ca²⁺ channel domains .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclopropyl ring to enhance binding affinity. Compare IC₅₀ values via patch-clamp electrophysiology in HEK293 cells expressing Cav3.2 channels .
- Stereochemical Impact : Test enantiomers in vitro to isolate stereospecific activity. For example, (S)-isomers of related compounds show 10-fold higher potency than (R)-isomers .
Basic: Which analytical techniques are critical for assessing stereochemical purity?
Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients (80:20) to resolve enantiomers. Retention time discrepancies ≥2 min indicate high enantiomeric excess (ee >99%) .
- NMR Spectroscopy : Analyze H NMR splitting patterns (e.g., doublets for chiral centers) and C chemical shifts. For example, the (S)-2-amino-propionyl methyl group shows distinct δ 1.2–1.4 ppm shifts .
- Polarimetry : Measure specific rotation ([α]) against a racemic mixture standard. A [α] > +20° confirms (S)-configuration .
Advanced: How should researchers resolve contradictions in reported biological activities of piperidinyl acetamides?
Answer:
Discrepancies may arise from:
- Stereochemical Impurities : Validate enantiomeric purity via chiral HPLC and retest activity. For example, a 5% (R)-isomer contamination can reduce IC₅₀ by 50% .
- Assay Variability : Standardize protocols (e.g., cell lines, buffer pH) across labs. Use internal controls (e.g., mibefradil for T-type channels) to normalize data .
- Metabolic Instability : Perform stability studies in liver microsomes. If rapid degradation is observed (e.g., t₁/₂ < 30 min), modify the cyclopropyl group to block oxidative metabolism .
Advanced: What in vivo models evaluate blood-brain barrier (BBB) penetration for CNS-targeted applications?
Answer:
- Rodent Models : Administer the compound intravenously (1–5 mg/kg) and measure brain-to-plasma ratio via LC-MS/MS. A ratio >0.3 indicates BBB penetration .
- MDCK-MDR1 Assays : Use Madin-Darby canine kidney cells expressing P-gp to assess efflux. A permeability coefficient (Papp) >10 × 10⁻⁶ cm/s suggests low efflux liability .
- Microdialysis : Implant probes in rodent striatum to quantify unbound brain concentrations. Correlate with ex vivo receptor occupancy assays .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis .
- Storage : Store at –20°C under argon to prevent hydrolysis of the cyclopropyl group .
- Spill Management : Neutralize with activated carbon, collect in sealed containers, and dispose via certified hazardous waste services .
Advanced: How can metabolomic studies identify off-target effects?
Answer:
- Untargeted Metabolomics : Use LC-QTOF-MS to profile plasma/metabolites from dosed rodents. Pathway analysis (e.g., MetaboAnalyst) identifies perturbed pathways (e.g., lipid peroxidation) .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ < 1 µM suggests potential drug-drug interactions .
Basic: What computational tools predict physicochemical properties relevant to solubility and bioavailability?
Answer:
- LogP/LogD : Use MarvinSketch or ACD/Labs to calculate LogP (~2.5) and LogD at pH 7.4 (~1.8). Adjust with hydrophilic substituents if LogD <0 .
- pKa Prediction : Tools like Epik estimate basic pKa (~9.5 for the piperidine nitrogen), guiding salt formation (e.g., hydrochloride) for enhanced solubility .
Advanced: What strategies improve metabolic stability without compromising potency?
Answer:
- Isotere Replacement : Replace labile groups (e.g., cyclopropyl with trifluoromethyl) to block CYP450 oxidation .
- Deuterium Incorporation : Substitute hydrogen with deuterium at metabolically vulnerable sites (e.g., α to the amide) to slow clearance .
- Prodrug Design : Mask the amino group with a cleavable moiety (e.g., pivaloyloxymethyl) for sustained release .
Advanced: How can cryo-EM or X-ray crystallography elucidate target binding modes?
Answer:
- Protein Expression : Express human T-type Ca²⁺ channels (Cav3.1/3.2) in HEK293 cells and purify via affinity chromatography .
- Cryo-EM : Soak the compound into Cav3.2 at 10 µM, collect data at 2.8–3.2 Å resolution (e.g., Titan Krios), and model binding using Coot .
- X-ray Crystallography : Co-crystallize with the channel’s voltage-sensing domain. Refinement in PHENIX identifies hydrogen bonds with Glu172 and Lys196 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
